molecular formula C13H7ClN2O3 B11684681 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole CAS No. 893-18-5

5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole

Cat. No.: B11684681
CAS No.: 893-18-5
M. Wt: 274.66 g/mol
InChI Key: CTBHCEMIKHAGFG-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole is an aromatic heterocyclic compound that contains both chlorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole involves the reaction of 5-chloro-2-aminophenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Chloro-2-(4-aminophenyl)-1,3-benzoxazole.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzoxazole ring.

Scientific Research Applications

5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(4-aminophenyl)-1,3-benzoxazole: A reduced form of the compound with an amino group instead of a nitro group.

    2-(4-Nitrophenyl)-1,3-benzoxazole: A similar compound without the chlorine atom.

    5-Bromo-2-(4-nitrophenyl)-1,3-benzoxazole: A similar compound with a bromine atom instead of chlorine.

Uniqueness

5-Chloro-2-(4-nitrophenyl)-1,3-benzoxazole is unique due to the presence of both chlorine and nitro functional groups, which can influence its reactivity and potential applications. The combination of these groups can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.

Properties

IUPAC Name

5-chloro-2-(4-nitrophenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O3/c14-9-3-6-12-11(7-9)15-13(19-12)8-1-4-10(5-2-8)16(17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBHCEMIKHAGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286069
Record name 5-Chloro-2-(4-nitrophenyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893-18-5
Record name 5-Chloro-2-(4-nitrophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-nitrophenyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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